Dimethyl tetracosanedioate

Description

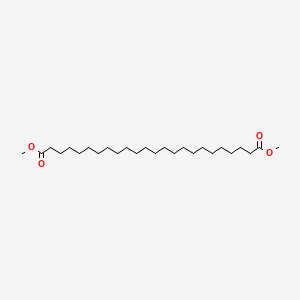

Dimethyl tetracosanedioate (C26H50O4) is a long-chain diester derived from tetracosanedioic acid (a C24 dicarboxylic acid) esterified with methanol. Structurally, it is represented as CH3OOC-(CH2)22-COOCH3. Long-chain diesters like this compound are typically used as intermediates in polymer synthesis, lubricants, or surfactants, though specific applications require further empirical validation.

Properties

CAS No. |

26134-71-4 |

|---|---|

Molecular Formula |

C26H50O4 |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

dimethyl tetracosanedioate |

InChI |

InChI=1S/C26H50O4/c1-29-25(27)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26(28)30-2/h3-24H2,1-2H3 |

InChI Key |

GMPLYWNNKOWVNU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl tetracosanedioate can be synthesized through the esterification of tetracosanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:

Tetracosanedioic acid+2Methanol→Dimethyl tetracosanedioate+2Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl tetracosanedioate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield tetracosanedioic acid and methanol.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed

Hydrolysis: Tetracosanedioic acid and methanol.

Reduction: Tetracosanediol.

Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Dimethyl tetracosanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of long-chain dicarboxylic acids and their derivatives.

Biology: Studied for its potential role in lipid metabolism and as a model compound for long-chain fatty acid esters.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Industry: Utilized in the production of high-performance lubricants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl tetracosanedioate largely depends on its chemical reactivity and interactions with other molecules. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways related to fatty acid synthesis and degradation. Its ester groups can undergo hydrolysis, releasing tetracosanedioic acid, which can further participate in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between dimethyl tetracosanedioate and related esters based on available evidence:

Physical and Chemical Properties

- Chain Length Impact : Longer chains (e.g., C24 in this compound) generally exhibit higher melting points and lower solubility in polar solvents compared to shorter analogs like dimethyl tetradecanedioate (C14) .

- Ester Group Influence: Methyl esters (e.g., methyl tetracosanoate) are less hydrophobic than diesters but may exhibit higher volatility .

Research Findings and Data Gaps

- Applications: Methyl tetracosanoate is explicitly used in laboratory settings , whereas diesters like dimethyl tetradecanedioate are implied to serve as polymer precursors .

- Regulatory Status: Methyl tetracosanoate lacks comprehensive hazard data (e.g., LD50, LC50) , highlighting a need for further toxicological studies on long-chain esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.